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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxybenzonitrile

CAS No.: 180526-90-3

Cat. No.: B2533712 Get Quote

5-Hydroxy-2-methoxybenzonitrile is a substituted aromatic compound that has garnered

interest within the scientific community, particularly among researchers in drug discovery and

organic synthesis. Its unique trifunctional architecture—comprising a phenolic hydroxyl group, a

methoxy ether, and a nitrile moiety—offers a rich platform for chemical modification and the

construction of complex, biologically active molecules. The strategic placement of these groups

on the benzene ring dictates its electronic properties, reactivity, and potential for intermolecular

interactions, making it a valuable building block for novel therapeutics.

This guide provides an in-depth exploration of the core physicochemical properties of 5-
Hydroxy-2-methoxybenzonitrile. We will move beyond a simple recitation of data, offering

insights into the causality behind its characteristics and providing robust, field-proven protocols

for their validation. This document is designed for researchers, scientists, and drug

development professionals who require a comprehensive understanding of this compound for

application in their work.

Part 1: Molecular Identity and Structural Attributes
The foundation of understanding any chemical entity lies in its precise identification and

structure. The arrangement of atoms and functional groups in 5-Hydroxy-2-
methoxybenzonitrile is key to all its subsequent properties.

Chemical Name: 5-Hydroxy-2-methoxybenzonitrile[1][2]
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Synonyms: 2-cyano-4-methoxyphenol, 2-hydroxy-5-methoxy-benzonitrile[3]

CAS Number: 39835-11-5[3][4]

Molecular Formula: C₈H₇NO₂[1][2][3]

Molecular Weight: 149.15 g/mol [3]

The interplay of the electron-donating hydroxyl and methoxy groups with the electron-

withdrawing nitrile group creates a unique electronic environment on the aromatic ring,

influencing its reactivity in synthetic applications and its potential for molecular recognition in

biological systems.

Part 2: Core Physicochemical Characteristics
The bulk properties of a compound are critical for its handling, formulation, and behavior in

various experimental settings. The following table summarizes the key physicochemical data

for 5-Hydroxy-2-methoxybenzonitrile.
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Property Value Source & Rationale

Molecular Weight 149.15 g/mol
[3] Calculated from the

molecular formula C₈H₇NO₂.

Monoisotopic Mass 149.04768 Da
[1][2] Precise mass for mass

spectrometry analysis.

Physical Form Solid

[5] Inferred from related

substituted benzonitriles which

are typically solids at room

temperature.

Melting Point Data not available

While data for isomers like 4-

methoxybenzonitrile (57-59 °C)

and 4-hydroxybenzonitrile

(110-112 °C)[6] exist, the

melting point for this specific

isomer is not reported in the

provided sources.

Experimental determination is

required.

Boiling Point Data not available

Due to its solid nature and

potential for decomposition at

high temperatures, the boiling

point is not a commonly

reported or practical

parameter. Isomers like 2-

methoxybenzonitrile boil at 135

°C under reduced pressure (12

mmHg).[7]

Solubility Insoluble/Slightly soluble in

water; Soluble in organic

solvents.

[5][8] The aromatic ring and

methoxy group confer

hydrophobicity. The hydroxyl

group provides some capacity

for hydrogen bonding, but

overall water solubility is

expected to be low. Good
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solubility is expected in

solvents like DMSO, DMF,

methanol, and ethyl acetate.

XlogP (Predicted) 1.8

[2] This value indicates

moderate lipophilicity, a crucial

parameter in drug design for

predicting membrane

permeability and absorption.

Part 3: Spectroscopic and Spectrometric Profile
The spectroscopic signature of a molecule is its fingerprint, providing unambiguous

confirmation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework. The

chemical environment of each proton and carbon atom results in a unique resonance signal.

¹H NMR: The proton NMR spectrum provides information on the number of different types of

protons and their neighboring environments. A ¹H NMR spectrum for 2-Hydroxy-5-

methoxybenzonitrile is available, allowing for structural confirmation.[9] Based on the

structure, one would expect distinct signals for the methoxy protons (a singlet), the phenolic

hydroxyl proton (a broad singlet), and three aromatic protons, each with characteristic

splitting patterns based on their coupling with neighbors.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.

For 5-Hydroxy-2-methoxybenzonitrile, eight distinct signals are expected: one for the

methoxy carbon, one for the nitrile carbon, and six for the aromatic carbons. The chemical

shifts are influenced by the attached functional groups. While a specific spectrum for this

isomer was not found, data for related compounds like 4-Hydroxy-3-methoxybenzonitrile can

serve as a reference.[10]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Key Characteristic Peaks:

O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the

phenolic hydroxyl group.

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

C≡N Stretch: A sharp, intense peak is characteristic of the nitrile group, appearing around

2220-2240 cm⁻¹.

C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch (Ether & Phenol): Strong bands in the 1000-1300 cm⁻¹ region. (Inference

based on characteristic IR data for related compounds).[11][12][13]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly those involving conjugated systems. The benzonitrile core with its hydroxyl and

methoxy substituents constitutes a chromophore that absorbs UV light. The absorption maxima

(λ_max) can be influenced by solvent polarity and pH (due to the phenolic group).[14][15]

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. For 5-Hydroxy-2-methoxybenzonitrile, high-resolution

mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its exact mass

(149.04768 Da for [M]⁺).[1][2] Fragmentation patterns can provide further structural

information. Predicted collision cross-section (CCS) data, which relates to the ion's shape and

size, is also available and can aid in identification.[1][2]

Part 4: Experimental Methodologies and Protocols
To ensure scientific integrity, the properties described above must be verifiable through

standardized experimental protocols.
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Protocol 1: NMR Spectroscopic Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh 5-10 mg of purified 5-Hydroxy-2-methoxybenzonitrile.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) inside a clean, dry 5 mm NMR tube.[16] DMSO-d₆ is often preferred

for compounds with acidic protons like phenols, as it allows for the observation of the -OH

signal.

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Data Acquisition (400 MHz Spectrometer or higher):

¹H NMR: Set the spectral width to cover a range of 0-12 ppm. Acquire a sufficient number

of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).[16]

¹³C NMR: Use a proton-decoupled pulse sequence. Set the spectral width to 0-200 ppm. A

significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low

natural abundance of the ¹³C isotope.[16]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum and perform baseline correction.

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g.,

DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the ¹H NMR signals and assign the peaks based on their chemical shift,

multiplicity, and integration values.
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Protocol 2: Attenuated Total Reflectance-Fourier
Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a rapid and convenient method for obtaining the IR spectrum of a solid sample.

Background Collection:

Ensure the ATR crystal (typically diamond) is clean.

Record a background spectrum of the clean, empty crystal. This is crucial to subtract the

absorbance of the ambient atmosphere (CO₂ and H₂O).[16]

Sample Analysis:

Place a small amount of the solid, dry 5-Hydroxy-2-methoxybenzonitrile sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Record the IR spectrum over a range of 4000 to 400 cm⁻¹.[16]

Data Interpretation:

The resulting spectrum will be in absorbance or transmittance.

Identify the key functional group frequencies as described in the spectroscopic profile

section.

Part 5: Synthesis, Reactivity, and Application
Insights
Synthetic Pathways
While numerous synthetic routes can be envisioned, a common strategy for preparing

substituted hydroxybenzonitriles involves the manipulation of functional groups on a pre-

existing benzene ring. One plausible approach is the selective demethylation of a

corresponding dimethoxybenzonitrile precursor.[6][17] Alternatively, synthesis can proceed from
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a substituted benzaldehyde, converting the aldehyde to a nitrile.[4] The choice of route

depends on the availability of starting materials and the desired scale.

Chemical Reactivity: A Trifunctional Hub
The reactivity of 5-Hydroxy-2-methoxybenzonitrile is governed by its three functional groups,

making it a versatile synthetic intermediate.

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base to form a

phenoxide, a potent nucleophile. It can undergo O-alkylation or O-acylation to introduce a

variety of substituents. It also directs electrophilic aromatic substitution to the ortho and para

positions.

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or

reduced to a primary amine. This functional group is a key handle for building more complex

heterocyclic structures.[18]

Methoxy Group: The methoxy group is a strong electron-donating group, activating the

aromatic ring towards electrophilic substitution. Its presence significantly influences the

electronic landscape of the molecule. In drug discovery, methoxy groups are often used to

improve metabolic stability and modulate lipophilicity.[19]

Application in Drug Discovery
Substituted hydroxybenzonitriles are valuable scaffolds in medicinal chemistry.[20] They serve

as starting materials for the synthesis of benzofurans, coumarins, and other heterocyclic

systems that are prevalent in pharmacologically active compounds.[18][20] Notably, the

broader class of serotonin (5-hydroxytryptamine or 5-HT) receptor modulators often

incorporates substituted aromatic cores. The 5-HT₂ receptor family, in particular, is a major

target for drugs treating neuropsychiatric, metabolic, and cardiovascular disorders.[21][22] The

structural motifs present in 5-Hydroxy-2-methoxybenzonitrile make it an attractive starting

point for the development of novel ligands for these and other important biological targets.

Part 6: Safety and Handling
Professional diligence requires a thorough understanding of a compound's hazards. Based on

safety data for closely related isomers and substituted benzonitriles, the following precautions
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should be observed.

Hazards: This class of compounds is often classified as toxic if swallowed, in contact with

skin, or if inhaled.[23] It can cause serious eye irritation and skin irritation.[24][25]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat.[23][24] All handling of the solid powder should be done in a well-ventilated area or

a chemical fume hood to avoid dust inhalation.[25]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from oxidizing agents.[8][24]

First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If swallowed

or inhaled, seek immediate medical attention.[23]

Part 7: Visualizations
Diagram 1: Functional Group Influence
This diagram illustrates the key functional groups and their electronic effects on the aromatic

ring, which dictate the molecule's overall reactivity and properties.
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Caption: Key functional groups and their physicochemical influence.

Diagram 2: Spectroscopic Characterization Workflow
This workflow outlines the logical sequence of analytical techniques used to confirm the identity

and purity of 5-Hydroxy-2-methoxybenzonitrile.
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Caption: Standard workflow for analytical characterization.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b2533712?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2533712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET. Retrieved from

[Link]

PubChem. (n.d.). 5-(Hydroxymethyl)-2-methoxybenzonitrile. Retrieved from [Link]

Bio-Connect. (2013, September 9). Safety Data Sheet. Retrieved from [Link]

PubChemLite. (n.d.). 5-hydroxy-2-methoxybenzonitrile (C8H7NO2). Retrieved from [Link]

Thermo Scientific Alfa Aesar. (n.d.). 4-Methoxybenzonitrile, 99%. Retrieved from [Link]

ALFA CHEMICAL. (n.d.). CAS: 21962-50-5 | 5-Formyl-2-methoxy-benzonitrile. Retrieved

from [Link]

Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal
Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry,
26(4), 1031-1034.
Google Patents. (1971). US3585233A - Process for the preparation of hydroxybenzonitriles.

NIST WebBook. (n.d.). o-Methoxybenzonitrile. Retrieved from [Link]

Google Patents. (1971). US3567758A - Preparation of hydroxybenzonitriles.

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

ResearchGate. (n.d.). *UV–Vis absorption spectra of (a) 2-(3-methoxy-2-

hydroxybenzylide-...) *. Retrieved from [Link]

Wang, T., et al. (2021). Structure, Function, and Pharmaceutical Ligands of 5-
Hydroxytryptamine 2B Receptor. Molecules, 26(16), 4937.

NIST WebBook. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]

CiteSeerX. (n.d.). H and C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of

Substituents on Chemical Shifts. Retrieved from [Link]

SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. Retrieved from [Link]

PubChemLite. (n.d.). 2-hydroxy-5-methoxybenzonitrile (C8H7NO2). Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.alfa.com/en/msds/?language=EN&cas=1527-89-5
https://pubchem.ncbi.nlm.nih.gov/compound/22996194
https://www.bio-connect.nl/media/sds/H6038_sds.pdf
https://www.benchchem.com/product/b2533712?utm_src=pdf-body
https://pubchemlite.deep-thought.io/compound/CID-10920675
https://www.alfa.com/en/catalog/A11370/
https://www.alfa-chemical.com/pharmaceutical-intermediates/cas-21962-50-5-5-formyl-2-methoxy.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C6609569&Type=IR-SPEC&Index=1
https://en.wikipedia.org/wiki/2-Hydroxy-5-methoxybenzaldehyde
https://www.researchgate.net/figure/UV-Vis-absorption-spectra-of-a-2-3-methoxy-2-hydroxybenzylide-neamino_fig2_322627092
https://webbook.nist.gov/cgi/cbook.cgi?ID=C42454068&Type=IR-SPEC&Index=1
https://citeseerx.ist.psu.edu/viewdoc/summary?doi=10.1.1.525.801
https://spectrabase.com/spectrum/ENFJWQD9PtG
https://pubchemlite.deep-thought.io/compound/CID-7022529
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2533712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug

Discovery. Retrieved from [Link]

Drug Hunter. (2025, March 11). What are the key players in the pharmaceutical industry

targeting 5-HT2?. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PubChemLite - 5-hydroxy-2-methoxybenzonitrile (C8H7NO2) [pubchemlite.lcsb.uni.lu]

2. PubChemLite - 2-hydroxy-5-methoxybenzonitrile (C8H7NO2) [pubchemlite.lcsb.uni.lu]

3. 2-Hydroxy-5-methoxy-benzonitrile | CAS 39835-11-5 | SCBT - Santa Cruz Biotechnology
[scbt.com]

4. 2-HYDROXY-5-METHOXYBENZONITRILE | 39835-11-5 [chemicalbook.com]

5. CAS 52805-34-2: 3-Methoxy-4-(phenylmethoxy)benzonitrile [cymitquimica.com]

6. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents
[patents.google.com]

7. 2-Methoxybenzonitrile | 6609-56-9 [chemicalbook.com]

8. 4-Methoxybenzonitrile, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher
Scientific [fishersci.at]

9. 2-HYDROXY-5-METHOXYBENZONITRILE(39835-11-5) 1H NMR [m.chemicalbook.com]

10. spectrabase.com [spectrabase.com]

11. o-Methoxybenzonitrile [webbook.nist.gov]

12. 5-Hydroxy-2-nitrobenzaldehyde [webbook.nist.gov]

13. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) IR Spectrum [chemicalbook.com]

14. UV-Vis Spectrum Data | TCI EUROPE N.V. [tcichemicals.com]

15. researchgate.net [researchgate.net]

16. pdf.benchchem.com [pdf.benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://drughunter.com/flash-talk/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery
https://drughunter.com/question/what-are-the-key-players-in-the-pharmaceutical-industry-targeting-5-ht2
https://www.benchchem.com/product/b2533712?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/10920675
https://pubchemlite.lcsb.uni.lu/e/compound/7022529
https://www.scbt.com/p/2-hydroxy-5-methoxy-benzonitrile-39835-11-5
https://www.scbt.com/p/2-hydroxy-5-methoxy-benzonitrile-39835-11-5
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7115738.htm
https://cymitquimica.com/cas/52805-34-2/
https://patents.google.com/patent/US3585233A/en
https://patents.google.com/patent/US3585233A/en
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0126249.htm
https://www.fishersci.at/shop/products/4-methoxybenzonitrile-99-thermo-scientific/11498486
https://www.fishersci.at/shop/products/4-methoxybenzonitrile-99-thermo-scientific/11498486
https://m.chemicalbook.com/SpectrumEN_39835-11-5_HNMR.htm
https://spectrabase.com/spectrum/1b9CcXLAwes
https://webbook.nist.gov/cgi/cbook.cgi?ID=C6609569&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C42454068&Mask=80
https://www.chemicalbook.com/SpectrumEN_672-13-9_IR1.htm
https://www.tcichemicals.com/CH/en/product/organic-electronics/data/uv-vis/index
https://www.researchgate.net/figure/UV-Vis-absorption-spectra-of-a-2-3-methoxy-2-hydroxybenzylide_fig2_286620342
https://pdf.benchchem.com/597/Spectroscopic_and_Synthetic_Profile_of_2_Amino_4_methoxy_5_nitrobenzonitrile_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2533712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. US3567758A - Preparation of hydroxybenzonitriles - Google Patents
[patents.google.com]

18. 5-Acetyl-2-hydroxybenzonitrile | 39055-82-8 | Benchchem [benchchem.com]

19. drughunter.com [drughunter.com]

20. pdf.benchchem.com [pdf.benchchem.com]

21. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor -
PMC [pmc.ncbi.nlm.nih.gov]

22. What are the key players in the pharmaceutical industry targeting 5-HT2?
[synapse.patsnap.com]

23. static.cymitquimica.com [static.cymitquimica.com]

24. bio.vu.nl [bio.vu.nl]

25. fishersci.com [fishersci.com]

To cite this document: BenchChem. [Introduction: Unveiling a Versatile Scaffold in Medicinal
Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2533712#physicochemical-properties-of-5-hydroxy-
2-methoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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